molecular formula C18H16O6 B15287907 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin

3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin

Cat. No.: B15287907
M. Wt: 328.3 g/mol
InChI Key: KOAAZLIOOBKJEK-UHFFFAOYSA-N
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Description

3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (CAS: 88126-45-8) is a naturally occurring coumarin derivative with the molecular formula C₁₈H₁₆O₆ and a molecular weight of 328.316 g/mol. Its IUPAC name is 4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxycoumarin-2-one, and its structure features a coumarin backbone substituted with methoxy groups at positions 5, 7, and 4', along with a hydroxyl group at position 3' (Figure 1) .

This compound is primarily isolated from endophytic Streptomyces species, such as S. aureofaciens CMUAc130 found in Zingiber officinale (ginger) roots . It exhibits significant anti-inflammatory activity by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, reducing TNF-α production, and inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) release in lipopolysaccharide (LPS)-stimulated murine macrophages .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C18H16O6/c1-21-11-7-15(23-3)18-12(9-17(20)24-16(18)8-11)10-4-5-14(22-2)13(19)6-10/h4-9,19H,1-3H3

InChI Key

KOAAZLIOOBKJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins .

Scientific Research Applications

3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives

5,7-Dimethoxy-4-phenylcoumarin
  • Structural Differences : Lacks the 3'-hydroxy and 4'-methoxy groups present in the target compound.
  • Bioactivity: Shares anti-inflammatory properties with the target compound but demonstrates lower potency. Both inhibit iNOS and COX-2 in LPS-induced macrophages, but 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin shows stronger suppression of TNF-α (IC₅₀ ~10 μM vs. ~15 μM for the dimethoxy analog) .
  • Mechanistic Insights : The additional 3'-hydroxy group in the target compound enhances hydrogen bonding with residues in inflammatory enzymes, improving binding affinity .
5,6,7-Trimethoxy-4-methylcoumarin
  • Structural Differences : Features methyl and methoxy groups at positions 4 and 5,6,7, respectively, but lacks the phenyl and 3'-hydroxy substitutions.
  • Bioactivity: Primarily studied for synthetic accessibility rather than bioactivity. Diagnostic ¹³C-NMR signals (carbonyl at 160.9 ppm) differentiate coumarins from chromones (175–185 ppm) .

Flavonoid Analogs

5,7,4′-Trimethoxykaempferol
  • Structural Differences: A flavonoid with a 4-phenyl group and methoxy substitutions at 5,7,4′. Lacks the coumarin lactone ring.
  • Bioactivity: Inhibits angiotensin-converting enzyme (ACE) via hydrogen bonds with HIS 387 and TYR 523 residues, differing from the coumarin’s iNOS/COX-2 targeting . Classified as non-toxic (toxicity class V) with high gastrointestinal absorption .
3'-Hydroxy-5,7,4'-trimethoxyflavone
  • Structural Differences : Flavone backbone with hydroxyl and methoxy groups mirroring the target coumarin.
  • Bioactivity : Isolated from Salvia sharifii, this compound shows moderate anti-inflammatory effects compared to the coumarin derivative, suggesting the lactone ring in coumarins enhances membrane permeability .

Antioxidant Coumarins

Hydroxy-3-phenylcoumarins (e.g., 5–8 from )
  • Structural Differences : Variably substituted with hydroxyl groups on the phenyl ring.
  • Bioactivity : Exhibit antioxidant activity via peroxyl radical scavenging (ORAC assay). The target compound’s methoxy groups reduce antioxidant capacity compared to hydroxyl-rich analogs but improve metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Structure Type Key Substituents Biological Activities Key Findings
This compound Coumarin 5,7,4′-OMe; 3′-OH Anti-inflammatory (iNOS/COX-2 inhibition) Most potent in suppressing TNF-α
5,7-Dimethoxy-4-phenylcoumarin Coumarin 5,7-OMe; 4-phenyl Anti-inflammatory Moderate activity compared to target
5,7,4′-Trimethoxykaempferol Flavonoid 5,7,4′-OMe; 4-phenyl ACE inhibition Non-toxic, high GI absorption
3'-Hydroxy-5,7,4'-trimethoxyflavone Flavone 5,7,4′-OMe; 3′-OH Anti-inflammatory Lower potency than coumarin analogs
Hydroxy-3-phenylcoumarins (5–8) Coumarin Varied hydroxylation Antioxidant (ORAC) Hydroxyl groups enhance radical scavenging

Biological Activity

3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This compound is primarily derived from plant sources such as Coutarea hexandra, Exostema acuminatum, and Exostema mexicanum . The biological properties of this compound include antioxidant, anti-inflammatory, and cytotoxic effects, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5

This structure consists of a coumarin backbone with three methoxy groups and a phenyl substituent, which contribute to its unique biological properties.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging assays. In these studies, the compound demonstrated a potent capacity to neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Assay TypeIC50 Value (µM)Reference
DPPH12.5
ABTS10.8

2. Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Studies show that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study:
In vitro studies using MTT assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising avenue for further investigation into its potential as an anticancer agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This effect is attributed to the modulation of signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy groups enhance electron donation capabilities, allowing the compound to effectively scavenge free radicals.
  • Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Q & A

Q. What are the primary natural sources of 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin, and what extraction methods are recommended?

The compound is primarily isolated from:

  • Endophytic bacteria like Streptomyces aureofaciens CMUAc130 in Zingiber officinale (ginger) roots .
  • Plants such as Chiococa alba, Exostema acuminatum (Rubiaceae family), and Indigofera oblongifolia roots .

    Methodology : Use solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques (column chromatography, HPLC) for purification. Fractionation guided by bioactivity (e.g., anti-inflammatory assays) can enhance isolation efficiency .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (HMBC, HSQC) experiments to assign substituent positions (e.g., methoxy groups at C-5, C-7, C-4'; hydroxyl at C-3') .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. Fragmentation patterns help distinguish phenylcoumarins from flavones .
  • X-ray crystallography : Resolves stereochemistry and confirms planar coumarin structure .

Q. How can researchers differentiate phenylcoumarins from structurally similar flavones during analysis?

  • Key distinctions :
    • NMR shifts : Coumarins lack the flavone C-ring (chromone) and show distinct carbonyl (C=O) signals at ~160-165 ppm in ¹³C NMR.
    • UV-Vis spectroscopy : Phenylcoumarins exhibit absorption maxima at ~300-350 nm, differing from flavones .
    • Chromatographic retention times : Use reverse-phase HPLC with standards for comparison .

Advanced Research Questions

Q. How can the anti-inflammatory mechanism of this compound be methodologically evaluated in vitro?

Experimental design :

  • Cell models : LPS-stimulated macrophages (e.g., RAW 264.7) to induce inflammatory markers.
  • Targets : Measure inhibition of iNOS and COX-2 proteins via Western blot, and quantify TNF-α reduction using ELISA .
  • Dose-response studies : Test concentrations (e.g., 1–50 µM) to establish IC₅₀ values. Include positive controls (e.g., dexamethasone) .

Q. What structural modifications could enhance the bioactivity of this phenylcoumarin, and how should they be approached?

  • Rational modifications :
    • Hydroxyl/methoxy adjustments : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3' to enhance COX-2 selectivity .
    • Hybrid molecules : Conjugate with bioactive moieties (e.g., sulfonamides) to improve solubility and target binding .
      Methodology : Use medicinal chemistry approaches (e.g., Suzuki coupling for aryl substitutions) followed by in silico docking (e.g., AutoDock) to predict interactions with inflammatory enzymes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Factors to address :
    • Purity and sourcing : Validate compound purity via HPLC (>95%) and confirm natural vs. synthetic origins.
    • Assay variability : Standardize protocols (e.g., cell lines, LPS concentrations) and include internal controls.
    • Metabolic stability : Assess compound degradation in cell culture media using LC-MS .

Q. What strategies optimize the isolation of phenylcoumarins from complex plant matrices?

  • Guided fractionation : Combine bioactivity screening (e.g., antimicrobial or antioxidant assays) with TLC or LC-MS tracking.
  • Solvent systems : Use gradient elution (hexane:ethyl acetate → methanol) in column chromatography to separate nonpolar coumarins from flavonoids .

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact biological activity?

  • Case study : Compare this compound with analogs (e.g., 8,3'-dihydroxy derivatives from Exostema acuminatum).
    • Hydroxyl groups enhance hydrogen bonding with enzymes (e.g., iNOS), while methoxy groups improve membrane permeability .
  • Methodology : Synthesize analogs via demethylation/methylation reactions and test in parallel bioassays .

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